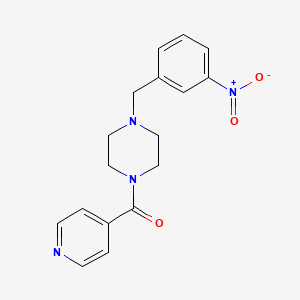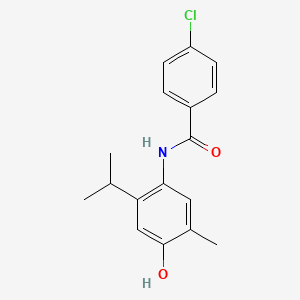![molecular formula C19H24N6O2 B5559071 1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step synthetic routes, including the formation of key intermediates such as pyrazole and triazole derivatives. For example, a study by Shestopalov et al. (2002) outlines a three-component condensation method for the synthesis of similar compounds, indicating that such an approach could be applicable for the synthesis of the compound , given its structural resemblance to pyrazole and piperidine derivatives (Shestopalov, A. M., Emeliyanova, Y. M., & Shestopalov, A. A., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole, triazole, and piperidine units has been extensively studied. Shawish et al. (2021) provide insights into the molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine moieties using X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies highlight the importance of intermolecular interactions in determining the molecular packing and overall structure of these compounds (Shawish, I., Soliman, S., & Haukka, M., 2021).
Chemical Reactions and Properties
The chemical behavior of the compound can be inferred from similar structures. For instance, the presence of a furan ring suggests potential for electrophilic aromatic substitution reactions, while the piperidine and pyrazole components may be involved in nucleophilic addition or substitution reactions. The study by Mataka et al. (1992) on the ring-transformation reaction of similar compounds underlines the reactivity of such molecular frameworks under various conditions (Mataka, S., Suzuki, H., & Uehara, K., 1992).
Physical Properties Analysis
The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. The polar nature, solubility, and crystalline form can be deduced from the functional groups and molecular geometry. As seen in compounds studied by Shawish et al. (2021), the dipole moment and intermolecular interactions play a crucial role in defining the physical characteristics of such molecules (Shawish, I., Soliman, S., & Haukka, M., 2021).
Applications De Recherche Scientifique
Metabolism and Disposition in Drug Development
Research into the metabolism and disposition of pharmacologically active compounds is crucial in drug development. For instance, studies on the metabolic profiling of HIV-1 protease inhibitors in human urine help understand how drugs are metabolized and eliminated from the body, guiding the development of new therapeutic agents with optimal pharmacokinetic properties (Balani et al., 1995).
Neuroprotective Effects and Therapeutic Potential
Exploring the neuroprotective effects of compounds opens avenues for developing treatments for neurodegenerative diseases. Caffeine and A2A adenosine receptor inactivation have been studied for their potential in neuroprotection, particularly in models of Parkinson's disease, suggesting that certain compounds could offer therapeutic benefits in preventing or slowing the progression of such conditions (Chen et al., 2001).
Enhancing Bioavailability of Nutrients
The bioavailability of nutrients is a critical area of research, particularly in sports science and nutrition. Studies on the impact of co-administering iron with black pepper in physically active individuals have shown that certain compounds can enhance the absorption and bioavailability of nutrients, which is vital for athletic performance and overall health (Fernández-Lázaro et al., 2020).
Safety and Efficacy of New Psychoactive Substances
The safety and efficacy of new psychoactive substances (NPS) are of significant concern in clinical toxicology. Case studies, such as those involving the opioid analgesic candidate MT-45, provide insights into the adverse effects and potential therapeutic applications of NPS, highlighting the importance of controlled substance regulation and the development of safe therapeutic agents (Helander et al., 2014).
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-11-16(14(2)27-13)19(26)24-9-5-15(6-10-24)18-22-21-17(23(18)3)12-25-8-4-7-20-25/h4,7-8,11,15H,5-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQYIGUHHFBYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)